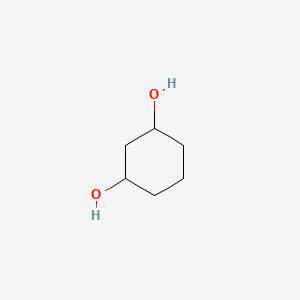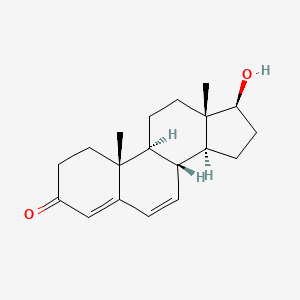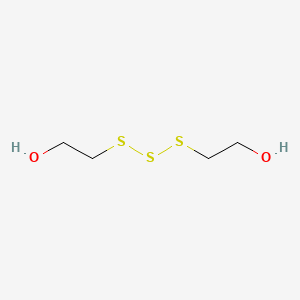
1,3-Cyclohexanediol
Übersicht
Beschreibung
1,3-Cyclohexanediol is an organic compound with the molecular formula C6H12O2. It consists of a cyclohexane ring with two hydroxyl groups attached to the first and third carbon atoms. This compound exists in two stereoisomeric forms: cis-1,3-cyclohexanediol and trans-1,3-cyclohexanediol . It is a colorless liquid that is soluble in water and has a boiling point of approximately 220 degrees Celsius .
Vorbereitungsmethoden
1,3-Cyclohexanediol can be synthesized through various methods. One common method involves the reduction of 1,3-cyclohexanedione using boron hydride compounds such as sodium borohydride. The selectivity for the cis-form can be improved by the presence of alkali metal compounds or alkaline earth metal compounds, particularly halides . Another method involves the hydrogenation of resorcinol in the presence of Raney nickel at temperatures between 90 to 95 degrees Celsius .
Analyse Chemischer Reaktionen
1,3-Cyclohexanediol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form 1,3-cyclohexanedione.
Reduction: The compound can be reduced to cyclohexanol.
Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride
Wissenschaftliche Forschungsanwendungen
1,3-Cyclohexanediol has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals and as a precursor for drug synthesis.
Industry: It is utilized in the production of fine chemicals and agricultural chemicals.
Wirkmechanismus
The mechanism of action of 1,3-cyclohexanediol involves its interaction with molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, influencing their activity. The specific pathways and targets depend on the context of its use, such as in drug development or chemical synthesis .
Vergleich Mit ähnlichen Verbindungen
1,3-Cyclohexanediol can be compared with other similar compounds like 1,2-cyclohexanediol and 1,4-cyclohexanediol. These compounds also have hydroxyl groups attached to the cyclohexane ring but differ in the positions of these groups. The unique positioning of the hydroxyl groups in this compound gives it distinct chemical properties and reactivity compared to its isomers .
Eigenschaften
IUPAC Name |
cyclohexane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c7-5-2-1-3-6(8)4-5/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMGYIOTPQVQJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60964654 | |
| Record name | Cyclohexane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60964654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
504-01-8, 823-18-7, 5515-64-0 | |
| Record name | 1,3-Cyclohexanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=504-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexane-1,3-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-1,3-cyclohexandiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000823187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-1,3-Cyclohexanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005515640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-CYCLOHEXANEDIOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30235 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60964654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.254 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,3-cyclohexanediol?
A1: The molecular formula of this compound is C6H12O2, and its molecular weight is 116.16 g/mol.
Q2: How can I distinguish between the cis and trans isomers of this compound using spectroscopic techniques?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for distinguishing between cis and trans isomers. For instance, differences in coupling constants between protons attached to the hydroxyl-bearing carbons can be diagnostic. [, ]
Q3: Does the configuration of this compound influence its mass spectrometry fragmentation pattern?
A3: Yes, the configuration significantly affects the fragmentation patterns observed in mass spectrometry. Sterically controlled eliminations of water, formaldehyde, and methanol differ between isomers. Notably, the trans isomers exhibit a selective loss of the tert-butyl substituent (when present) as C4H8. []
Q4: What are the common synthetic approaches to obtain this compound?
A4: this compound can be synthesized through several routes. One common method involves the catalytic hydrogenation of resorcinol. [, ] Another approach utilizes samarium(II) iodide-promoted sequential reductive coupling of epoxides with ketones. []
Q5: How does the choice of catalyst and solvent affect the yield and selectivity of this compound synthesis during resorcinol hydrogenation?
A5: The catalytic hydrogenation of resorcinol is influenced by both catalyst and solvent choices. Studies show that nickel catalysts outperform iron powder or palladium catalysts. Additionally, polar solvents are preferred, as the reaction barely proceeds in non-polar solvents. [, ]
Q6: Can this compound be enantioselectively synthesized?
A6: Yes, enzymatic methods can be employed for the enantioselective synthesis of this compound derivatives. For example, lipase-catalyzed transesterification reactions have been successfully used to obtain enantiomerically enriched monoacetates from meso-2,2-dimethyl-1,3-cyclohexanediol. []
Q7: Is this compound used in the synthesis of other valuable compounds?
A7: Yes, this compound serves as a valuable building block in organic synthesis. One example is its use in synthesizing nucleoside analogs with potential biological activity. [] It can also be used to synthesize optically active 3-hydroxy-2,2-dimethylcyclohexanone, a versatile chiral building block. []
Q8: What role does this compound play in the biotransformation of citral?
A8: In the bacterium Acinetobacter sp. Tol 5, citral biotransformation leads to the formation of (1R,3R,4R)-1-methyl-4-(1-methylethenyl)-1,3-cyclohexanediol and geranic acid. This specific isomer of this compound is produced via a metabolic pathway originating from geranial, the trans-isomer of citral. []
Q9: Can this compound be used as a chiral auxiliary?
A10: Yes, this compound, along with other cyclic diols, can be kinetically resolved via lipase-catalyzed alcoholysis and aminolysis reactions. This resolution process allows for the separation of enantiomers and their application as chiral auxiliaries in asymmetric synthesis. []
Q10: How does the configuration of this compound influence its interaction with metal ions?
A11: Studies using hydroxyfullerenes as a model system have shown that the binding affinity of trivalent metal ions to this compound is influenced by the ionic radius of the metal. Interestingly, smaller ionic radii lead to weaker binding, a trend opposite to that observed for divalent metal ions. This suggests distinct coordination modes depending on the metal's charge. []
Q11: Does this compound form intramolecular hydrogen bonds?
A12: Yes, depending on its configuration and environment, this compound can form intramolecular hydrogen bonds. NMR and IR spectroscopy have confirmed the presence of such interactions, particularly in the cis isomer, where it stabilizes the diaxial conformation. [, ]
Q12: What are the implications of intramolecular hydrogen bonding on the chemical behavior of this compound?
A13: The presence of intramolecular hydrogen bonds in this compound influences its chemical properties. For example, it affects the rate of water elimination in mass spectrometry, making it faster in hydrogen-bonded molecular ions. This phenomenon highlights the interplay between conformation and reactivity in this molecule. []
Q13: Does this compound exhibit polymorphism, and if so, how does it affect its properties?
A14: Yes, this compound displays polymorphism, meaning it can exist in different crystalline forms. The specific polymorph formed influences the material's properties, particularly its ability to form plastic crystals. This has implications for its potential applications in various fields. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1222942.png)
![(3R)-3-[(3S,6R,9S,11R,15S,18S,21R,24R,28R,31S,34R,40S,43S,44S)-31-(3-aminopropyl)-11,44-dihydroxy-3,6,24,34-tetrakis[(1R)-1-hydroxyethyl]-18-[(4-hydroxyphenyl)methyl]-21-methyl-2,5,8,14,17,20,23,26,30,33,36,39,42-tridecaoxo-15-propan-2-yl-28-tridecyl-29-oxa-1,4,7,13,16,19,22,25,32,35,38,41-dodecazatricyclo[41.3.0.09,13]hexatetracontan-40-yl]-3-hydroxypropanamide](/img/structure/B1222944.png)



![N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-[[4-propyl-5-(2-pyridinyl)-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1222952.png)






